Dicyclopentyl(dimethoxy)silane chemical properties and structure
Dicyclopentyl(dimethoxy)silane chemical properties and structure
An In-depth Technical Guide to Dicyclopentyl(dimethoxy)silane
Introduction
Dicyclopentyl(dimethoxy)silane (DCPDMS), CAS number 126990-35-0, is an organosilicon compound with a unique molecular structure that confers valuable steric and electronic properties.[1] The molecule consists of a central silicon atom bonded to two bulky cyclopentyl groups and two methoxy groups.[2] This structure makes it particularly significant as an external electron donor (D-Donor) in Ziegler-Natta catalyst systems for propylene polymerization.[1][3] In this role, DCPDMS is critical for controlling the isotacticity of the resulting polypropylene, leading to polymers with high crystallinity and improved physical properties.[1][2][4] Beyond catalysis, its bulky nature makes it a useful silylating agent in specialized organic syntheses and a precursor in the production of materials like silicone resins, coatings, and adhesives.[1][2]
Chemical Structure and Identification
The core of DCPDMS is a tetrahedral silicon atom. The two cyclopentyl groups provide significant steric hindrance, which is key to its selectivity in both catalysis and synthesis. The two methoxy groups are susceptible to hydrolysis, a key reaction in its role in sol-gel chemistry and its environmental fate.[1]
Caption: Molecular structure of Dicyclopentyl(dimethoxy)silane.
Physicochemical Properties
DCPDMS is a colorless to nearly colorless, clear liquid that is sensitive to moisture.[1][4] Its key properties are summarized in the table below.
| Property | Value |
| CAS Number | 126990-35-0[5] |
| Molecular Formula | C₁₂H₂₄O₂Si[5][6] |
| Molecular Weight | 228.41 g/mol [7][8][9] |
| Appearance | Colorless to almost colorless clear liquid[1] |
| Boiling Point | 251 °C @ 760 mmHg[2][3] 120 °C @ 6 mmHg[1] 103 °C @ 5 mmHg[3] |
| Density | ~0.986 g/mL @ 25 °C[1] 0.99 g/cm³ @ 20 °C |
| Refractive Index | 1.467 @ 20 °C[1] 1.4640-1.4650 @ 25 °C[3] |
| Flash Point | 102 °C (closed cup)[3] 141 °C |
| Purity (by GC) | ≥98.0%[10] or ≥99.0%[3] |
| SMILES | CO--INVALID-LINK--(C2CCCC2)OC[11] |
| InChI Key | JWCYDYZLEAQGJJ-UHFFFAOYSA-N[6][12] |
Experimental Protocols
Synthesis Methodologies
Two primary synthesis routes for DCPDMS involve the use of a Grignard reagent.[1][13] These methods allow for the precise installation of the two cyclopentyl groups onto the silicon center.
Caption: Synthesis pathways for Dicyclopentyl(dimethoxy)silane.
Protocol 1: Reaction with Tetramethoxysilane [13]
-
Prepare a Grignard reagent solution by reacting approximately 2.0 moles of cyclopentyl chloride with 2.0 moles of magnesium metal turnings in 1 liter of dried tetrahydrofuran (THF).
-
In a separate reaction vessel, dissolve approximately 1.0 mole of tetramethoxysilane in 500 mL of dried THF.
-
Slowly add the prepared cyclopentyl magnesium chloride solution dropwise to the tetramethoxysilane solution. Maintain the reaction temperature below 50 °C throughout the addition.
-
After the reaction is complete (monitored by gas chromatography), filter the mixture to remove the precipitated magnesium salts.
-
Remove the THF solvent by distillation.
-
Purify the resulting crude product by distillation under reduced pressure (e.g., 103 °C at 5 mmHg) to yield the final liquid product.[3][14]
Protocol 2: Via Dichlorosilane Intermediate [1][13]
-
React approximately two moles of a cyclopentyl magnesium halide with one mole of silicon tetrachloride (SiCl₄) to form the intermediate, Dicyclopentyl(dichloro)silane.
-
Convert the dichlorosilane intermediate to the final product through methoxylation by reacting it with an excess (more than 2 moles per mole of intermediate) of methanol.[13]
Analytical Method: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a standard method used to confirm the identity and purity of DCPDMS. The following protocol is based on a published method for analyzing complex chemical mixtures containing this compound.[15]
Instrumentation:
-
Gas Chromatograph: Agilent 8890 GC (or equivalent)
-
Mass Spectrometer: Agilent 7250 Q-TOF (or equivalent)
-
Column: Agilent DB-5Q, 30 m, 0.25 mm ID, 0.25 µm film thickness
GC Parameters:
-
Inlet: MMI, 4 mm Ultra Inert liner with wool
-
Injection Volume: 1 µL
-
Injection Mode: Splitless
-
Inlet Temperature Program: Hold at 65 °C for 0.01 min, then ramp at 300 °C/min to 280 °C
-
Carrier Gas: Helium
-
Column Flow: 1 mL/min (constant flow)
-
Oven Temperature Program: Hold at 45 °C for 2 min, ramp at 12 °C/min to 325 °C, hold for 11 min
MS Parameters:
-
Transfer Line Temperature: 325 °C
-
Quadrupole Temperature: 150 °C
-
Source Temperature: 200 °C
-
Electron Energy: 70 eV
-
Mass Range: 50 to 1000 m/z
-
Spectral Acquisition Rate: 5 Hz
Applications in Research and Industry
The primary application of DCPDMS is as a high-performance external electron donor in Ziegler-Natta catalysts for polypropylene production.[1] Its function is to selectively poison non-stereospecific active sites on the catalyst, thereby enhancing the stereoselectivity and resulting in polypropylene with a high isotacticity index (>98%), high crystallinity, and desirable mechanical properties.[1]
Additionally, DCPDMS serves as:
-
A versatile silylating agent in organic synthesis, where the steric bulk of the cyclopentyl groups allows for high selectivity in protecting sensitive functional groups.[1]
-
A precursor in materials science , particularly in sol-gel chemistry for creating hybrid organic-inorganic materials.[1]
-
A coupling agent to improve adhesion and compatibility between organic polymers and inorganic substrates in formulations for coatings, sealants, and adhesives.[6]
Safety and Handling
Dicyclopentyl(dimethoxy)silane is classified as a hazardous chemical and requires careful handling.
-
Hazards: Causes skin irritation and serious eye damage.[1][11][16] It is very toxic to aquatic life with long-lasting effects.[1][11] The compound is moisture-sensitive and can react with water to release methanol.[1][2][4]
-
Personal Protective Equipment (PPE): Wear protective gloves, eye protection (goggles or face shield), and appropriate lab clothing.[16] All handling should be performed in a well-ventilated area or under a chemical fume hood.[17]
-
Storage: Store in a cool, dry, and well-ventilated place away from moisture and direct sunlight.[3][12] Keep containers tightly sealed.
-
First Aid: In case of eye contact, rinse cautiously with water for several minutes, remove contact lenses if present and easy to do, and immediately call a poison center or doctor.[16] If on skin, wash with plenty of water.[16]
This product is intended for research and industrial use only and is not for human or veterinary use.[1][18]
References
- 1. Dicyclopentyl(dimethoxy)silane|99%+|CAS 126990-35-0 [benchchem.com]
- 2. Dicyclopentyldimethoxysilane (DCPDMS, Donor-D) CAS:126990-35-0 from China manufacturer - Siwin [siwinsilicone.com]
- 3. Dicyclopentyldimethoxysilane (D-Donor) - IOTA CORPORATION LTD. [iotachem.com]
- 4. Dicyclopentyl Dimethoxy Silane CAS 126990-35-0 For Sale - Kerton Chemical [kerton-industry.com]
- 5. scbt.com [scbt.com]
- 6. CAS 126990-35-0: dicyclopentyldimethoxysilane | CymitQuimica [cymitquimica.com]
- 7. Dicyclopentyl(dimethoxy)silane 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 8. calpaclab.com [calpaclab.com]
- 9. Dicyclopentyl(dimethoxy)silane | CymitQuimica [cymitquimica.com]
- 10. Dicyclopentyl(dimethoxy)silane | 126990-35-0 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 11. Cyclopentane, 1,1'-(dimethoxysilylene)bis- | C12H24O2Si | CID 9794573 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Dicyclopentyldimethoxysilane | 126990-35-0 [sigmaaldrich.com]
- 13. EP0460590A1 - Dicyclopentyldialkoxy silanes - Google Patents [patents.google.com]
- 14. JPH0441496A - Dicyclopentyldimethoxysilane - Google Patents [patents.google.com]
- 15. lcms.cz [lcms.cz]
- 16. tcichemicals.com [tcichemicals.com]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. calpaclab.com [calpaclab.com]
